molecular formula C21H18Br2INO4 B13672553 tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate

tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate

Cat. No.: B13672553
M. Wt: 635.1 g/mol
InChI Key: ROVZIXBTKKICPO-UHFFFAOYSA-N
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Description

tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl ester group, a dibromo-substituted phenoxy group, and an indolinone moiety with an iodine atom. Its unique structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate typically involves multiple steps, including halogenation, esterification, and condensation reactions. The synthetic route may start with the halogenation of a phenol derivative to introduce bromine atoms, followed by the formation of the indolinone moiety through cyclization and iodination. The final step involves the esterification of the phenoxy group with tert-butyl bromoacetate under basic conditions .

Chemical Reactions Analysis

tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The indolinone moiety can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the indolinone moiety to an indoline.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The indolinone moiety can bind to active sites of enzymes, inhibiting their activity. The halogen atoms may enhance the compound’s binding affinity through halogen bonding interactions. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate include:

These comparisons highlight the uniqueness of this compound, particularly due to the presence of the iodine atom, which can enhance its reactivity and binding properties.

Properties

Molecular Formula

C21H18Br2INO4

Molecular Weight

635.1 g/mol

IUPAC Name

tert-butyl 2-[2,6-dibromo-4-[(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C21H18Br2INO4/c1-21(2,3)29-18(26)10-28-19-15(22)7-11(8-16(19)23)6-14-13-9-12(24)4-5-17(13)25-20(14)27/h4-9H,10H2,1-3H3,(H,25,27)

InChI Key

ROVZIXBTKKICPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=C2C3=C(C=CC(=C3)I)NC2=O)Br

Origin of Product

United States

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